(1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile
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Overview
Description
(1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of (1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile involves several steps. One common method includes the Sonogashira reaction, which is a coupling reaction between an acetoxyaryl iodide and an alkyne . The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
(1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications .
Comparison with Similar Compounds
(1-Acetyl-5-methoxy-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives such as:
5-Methoxyindole-3-acetonitrile: Similar in structure but differs in functional groups, leading to different biological activities.
Indole-3-acetic acid: A plant hormone with distinct applications in plant biology.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
62486-01-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(1-acetyl-5-methoxyindol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-8-10(5-6-14)12-7-11(17-2)3-4-13(12)15/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
QFXLJZNXZQCJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OC)CC#N |
Origin of Product |
United States |
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